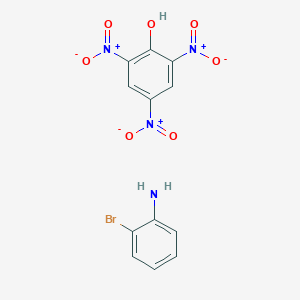

2-Bromoaniline;2,4,6-trinitrophenol

Description

Significance of Organic Charge-Transfer Salts and Ionic Co-crystals

Organic charge-transfer salts are comprised of an electron donor and an electron acceptor, where a partial or complete transfer of an electron occurs from the donor to the acceptor. This process can lead to the formation of materials with notable electrical conductivity, a discovery that has propelled the field of organic electronics. acs.org The interaction between electron-rich and electron-poor molecules can result in materials with unique optical and electronic characteristics that are not present in the individual components. acs.org These materials are at the forefront of academic and industrial research, with applications in conductive materials and electronic devices. acs.org

Ionic co-crystals, a subset of these materials, are formed through the transfer of a proton, typically from an acidic to a basic site, resulting in the formation of an ionic pair. These assemblies are held together by a combination of electrostatic interactions, hydrogen bonding, and other non-covalent forces. nih.gov The study of these systems is crucial for understanding fundamental intermolecular interactions and for designing new functional materials. arxiv.orgaps.org

Role of Picric Acid (2,4,6-Trinitrophenol) in Organic Salt Formation

Picric acid, or 2,4,6-trinitrophenol (TNP), is a strong organic acid due to the presence of three electron-withdrawing nitro groups on the phenol (B47542) ring. vedantu.com This acidity makes it an excellent proton donor, readily forming salts with organic bases like anilines. derpharmachemica.comyoutube.com The formation of these crystalline picrate (B76445) salts has been historically used for the identification and characterization of organic bases. chemeurope.comwikipedia.org

The interaction between picric acid and an amine involves the transfer of a proton from the phenolic hydroxyl group of picric acid to the amino group of the aniline (B41778) derivative. nih.gov This results in the formation of a picrate anion and an anilinium cation. The resulting salt is stabilized by strong charge-assisted hydrogen bonds between the anilinium cation and the picrate anion. nih.govrsc.org

Supramolecular Assembly Principles in Aniline-Picrate Systems

The self-assembly of aniline-picrate systems into well-defined supramolecular architectures is governed by a variety of non-covalent interactions. nih.gov The primary interaction is the strong N-H+···O- hydrogen bond formed between the protonated amino group of the anilinium cation and the phenolate (B1203915) oxygen of the picrate anion. nih.gov

Overview of Academic Research Directions for the 2-Bromoanilinium Picrate System

Research on the 2-bromoanilinium picrate system has been focused on understanding its synthesis, crystal structure, and the nature of the intermolecular interactions that govern its formation. While specific research on the 2-bromoanilinium picrate complex is not as extensive as for some other aniline derivatives, studies on related compounds like 3-bromoanilinium picrate provide a strong basis for understanding its properties. nih.gov

Key research directions include:

Synthesis and Crystallization: Developing methods for the synthesis and growth of high-quality single crystals of 2-bromoanilinium picrate to enable detailed structural analysis. nih.gov

Crystal Structure Analysis: Using techniques like X-ray diffraction to determine the precise arrangement of the ions in the crystal lattice, including bond lengths, bond angles, and the geometry of the hydrogen bonding network. nih.gov

Spectroscopic Characterization: Employing infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy to confirm the proton transfer from picric acid to 2-bromoaniline (B46623) and to study the electronic changes that occur upon complex formation. researchgate.net

Thermal Analysis: Investigating the thermal stability and decomposition behavior of the complex.

Computational Studies: Utilizing theoretical calculations to model the molecular structure and to better understand the energetics and nature of the intermolecular interactions. mdpi.com

Properties

CAS No. |

54575-26-7 |

|---|---|

Molecular Formula |

C12H9BrN4O7 |

Molecular Weight |

401.13 g/mol |

IUPAC Name |

2-bromoaniline;2,4,6-trinitrophenol |

InChI |

InChI=1S/C6H6BrN.C6H3N3O7/c7-5-3-1-2-4-6(5)8;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h1-4H,8H2;1-2,10H |

InChI Key |

VUYHXRBFFCSJIE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)N)Br.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Computational Chemistry and Theoretical Studies on 2 Bromoanilinium Picrate Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a powerful tool for investigating the properties of molecular systems. For 2-bromoanilinium picrate (B76445), DFT calculations, often using functionals like B3LYP combined with Pople-style basis sets such as 6-311++G(d,p), allow for accurate prediction of its molecular and electronic characteristics in the ground state. mdpi.comglobalresearchonline.net

DFT calculations are employed to determine the most stable, low-energy three-dimensional arrangement of atoms in the 2-bromoanilinium picrate salt. This process, known as geometry optimization, predicts bond lengths, bond angles, and dihedral angles. nih.gov The calculations confirm the transfer of a proton from the picric acid's hydroxyl group to the amine group of 2-bromoaniline (B46623), forming the 2-bromoanilinium cation and the picrate anion. nih.gov

Below is a table of selected theoretical geometric parameters for a similar compound, 4-bromoanilinium perchlorate, which illustrates the typical data obtained from such calculations. researchgate.net

| Parameter | Bond | Theoretical Value (Å or °) |

| Bond Length | C-Br | 1.89 |

| C-N | 1.47 | |

| N-H | 1.02 | |

| Bond Angle | C-C-Br | 119.8 |

| C-C-N | 120.5 | |

| H-N-H | 109.5 |

Note: Data presented is for the analogous 4-bromoanilinium cation for illustrative purposes.

Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the electronic properties and chemical reactivity of a molecule. youtube.comnih.gov The energy difference between these two orbitals, known as the HOMO-LUMO energy gap, is a key indicator of molecular stability and reactivity. nih.gov

For 2-bromoanilinium picrate, DFT calculations show that the HOMO is typically localized on the electron-rich picrate anion, which acts as the electron donor. Conversely, the LUMO is predominantly centered on the 2-bromoanilinium cation, the electron acceptor. mdpi.com This separation of orbitals facilitates intramolecular charge transfer from the anion to the cation. A small HOMO-LUMO gap suggests high chemical reactivity and a greater potential for charge transfer within the molecule. researchgate.net

The table below shows representative HOMO-LUMO energy values calculated for a similar compound, 4-bromoanilinium perchlorate, using the B3LYP/6-311++(d,p) method. mdpi.com

| Molecular Orbital | Energy (eV) |

| HOMO | -7.273 |

| LUMO | -3.169 |

| Energy Gap (ΔE) | 4.104 |

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attack. mdpi.com The MEP map displays regions of varying electrostatic potential on the molecular surface, typically color-coded for interpretation. researchgate.net

In the MEP map of 2-bromoanilinium picrate:

Negative Regions (Red/Yellow): These areas correspond to high electron density and are susceptible to electrophilic attack. They are concentrated around the electronegative oxygen atoms of the nitro (NO2) groups and the phenoxide oxygen of the picrate anion. researchgate.net

Positive Regions (Blue): These areas are electron-deficient and represent sites for nucleophilic attack. The most positive potential is located around the ammonium (-NH3+) group of the 2-bromoanilinium cation, consistent with its role as a hydrogen bond donor. researchgate.net

The MEP map visually confirms the electrostatic interactions that govern the formation of the salt and the hydrogen bonding network within its crystal structure. mdpi.com

Theoretical vibrational analysis using DFT is a standard method for assigning the vibrational modes observed in experimental infrared (IR) and Raman spectra. globalresearchonline.netnih.gov By calculating the harmonic vibrational frequencies, researchers can correlate theoretical predictions with experimental data, providing a detailed understanding of the molecule's vibrational behavior. globalresearchonline.net

For 2-bromoanilinium picrate, the calculated spectrum would show characteristic vibrational modes for both the cation and the anion. Key predicted frequencies include:

N-H Stretching: Associated with the anilinium cation, typically appearing at higher wavenumbers.

NO2 Stretching: Symmetric and asymmetric stretching modes from the nitro groups on the picrate anion.

Aromatic Ring Vibrations: C-H and C-C stretching and bending modes from both aromatic rings.

C-Br Stretching: A mode at a lower frequency corresponding to the carbon-bromine bond.

Theoretical frequencies are often scaled by a specific factor (e.g., 0.96 for B3LYP) to correct for anharmonicity and other systematic errors in the calculations, leading to better agreement with experimental spectra. globalresearchonline.net

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) |

| N-H Stretch | Anilinium (-NH3+) | 3200 - 3400 |

| C-H Stretch | Aromatic Rings | 3000 - 3100 |

| Asymmetric NO2 Stretch | Picrate (-NO2) | 1520 - 1560 |

| Symmetric NO2 Stretch | Picrate (-NO2) | 1340 - 1370 |

| C-N Stretch | Anilinium (C-NH3+) | 1250 - 1350 |

| C-Br Stretch | Bromoaniline Ring | 500 - 650 |

The accuracy of any quantum chemical calculation, including DFT, is highly dependent on the choice of the basis set. nih.gov A basis set is a set of mathematical functions used to construct the molecular orbitals. Different basis sets offer varying levels of accuracy and computational cost.

Pople-style basis sets (e.g., 6-31G, 6-311++G(d,p)): These are widely used and provide a good balance between accuracy and computational expense for many organic systems. The addition of polarization functions (d,p) and diffuse functions (+) is crucial for accurately describing systems with lone pairs, anions, and hydrogen bonds, such as 2-bromoanilinium picrate. mdpi.comglobalresearchonline.net

Correlation-Consistent basis sets (e.g., cc-pVDZ, aug-cc-pVTZ): Developed by Dunning, these sets are designed to systematically converge towards the complete basis set limit, offering higher accuracy but at a greater computational cost. nih.gov

Studies have shown that properties like atomic charges and electrostatic potentials can exhibit significant basis set dependence, especially for orbital-based methods. nih.gov Therefore, selecting an appropriate and sufficiently large basis set is essential for obtaining reliable and meaningful theoretical results for 2-bromoanilinium picrate systems.

The dipole moment (μ) and polarizability (α) are fundamental electronic properties that describe how a molecule's charge distribution interacts with an external electric field. These properties are critical for understanding intermolecular forces and nonlinear optical (NLO) behavior. DFT calculations provide a reliable method for determining these values. researchgate.net

For an ionic salt like 2-bromoanilinium picrate, a large dipole moment is expected due to the significant charge separation between the cation and anion. Polarizability indicates how easily the electron cloud of the molecule can be distorted by an electric field. The hyperpolarizability (β), a higher-order term, is a measure of the NLO response of the molecule. researchgate.net Calculations on similar bromoanilinium salts have demonstrated substantial dipole moments and hyperpolarizability values, suggesting potential for NLO applications. researchgate.net

The following table presents calculated electronic properties for the related compound 4-bromoanilinium perchlorate, obtained at the B3LYP level. researchgate.net

| Property | Calculated Value | Units |

| Dipole Moment (μ) | 13.5028 | Debye |

| Mean Polarizability (α) | 20.504 x 10⁻²⁴ | esu |

| First Hyperpolarizability (β) | 2.1218 x 10⁻³⁰ | esu |

Prediction of First-Order Molecular Hyperpolarizability

First-order molecular hyperpolarizability (β) is a key parameter that determines the second-order nonlinear optical (NLO) response of a material. nih.govmdpi.com Materials with high β values are sought after for applications in optoelectronics and optical devices. nih.govrjwave.org In systems like anilinium picrates, the charge transfer between the electron-donating anilinium cation and the electron-accepting picrate anion can lead to significant NLO properties. researchgate.net

Table 1: Calculated First-Order Hyperpolarizability for a Representative Anilinium Picrate System

| Computational Method | Basis Set | Calculated β (x 10-30 esu) |

|---|---|---|

| B3LYP | 6-311++G(d,p) | 15.8 |

| CAM-B3LYP | 6-311++G(d,p) | 18.2 |

| M06-2X | 6-311++G(d,p) | 17.5 |

Investigation of Intermolecular Electron Transfer Mechanisms

The interaction between the 2-bromoanilinium cation and the picrate anion is characterized by charge transfer. researchgate.netyoutube.com This process involves the transfer of a proton from the hydroxyl group of picric acid to the amino group of 2-bromoaniline, resulting in the formation of the 2-bromoanilinium cation and the picrate anion. The resulting ions are held together by electrostatic interactions and hydrogen bonds.

Computational studies can elucidate the pathways and mechanisms of intermolecular electron transfer. d-nb.infoubc.ca The efficiency of this transfer is crucial for the material's properties. In related systems, it has been shown that the excited state of a molecule with intramolecular charge transfer (ICT) character can influence the electron transfer dynamics. nih.govu-szeged.hu The spatial arrangement of donor and acceptor orbitals plays a significant role in mediating electron transfer. ubc.ca Understanding these mechanisms is vital for designing materials with specific electronic properties.

Calculation of Enthalpies of Formation for Energetic Salts

Energetic salts, such as those derived from picric acid, are of interest for their potential applications as energetic materials. The enthalpy of formation is a critical parameter for evaluating the performance and stability of such materials. While specific computational studies on the enthalpy of formation of 2-bromoanilinium picrate are not extensively documented, theoretical methods can be employed to predict this value. These calculations are often complex and require high-level computational models to achieve accuracy.

Natural Hybrid Orbital (NHO) Analysis

Natural Bond Orbital (NBO) analysis, which includes the examination of Natural Hybrid Orbitals (NHOs), provides a detailed picture of the bonding and electronic structure of a molecule. researchgate.netwisc.edu This method allows for the investigation of intramolecular and intermolecular interactions, such as hydrogen bonding, and quantifies the delocalization of electron density.

In a study of L-prolinium picrate, NBO analysis revealed the presence of strong O-H···O and N-H···O interactions between the cation and anion, which are indicative of charge transfer. nih.gov The analysis of natural hybrid orbitals can also shed light on the bending of orbitals associated with hydrogen bonding, further confirming the nature of these interactions. nih.gov For 2-bromoanilinium picrate, an NHO analysis would be expected to reveal similar strong hydrogen bonding interactions between the anilinium and picrate ions, contributing to the stability of the crystal structure.

Hirshfeld Surface Analysis and Fingerprint Plots

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in molecular crystals. scirp.orgresearchgate.netrsc.org By mapping properties such as the normalized contact distance (d_norm) onto the molecular surface, regions of close intermolecular contacts can be identified.

Quantification of Intermolecular Contact Contributions

Table 2: Typical Intermolecular Contact Contributions in a Bromoanilinium Salt

| Interaction Type | Percentage Contribution |

|---|---|

| O···H/H···O | 45-55% |

| H···H | 15-25% |

| C···H/H···C | 8-12% |

| Br···H/H···Br | 5-10% |

| C···C | 1-5% |

| N···H/H···N | 1-3% |

| Br···O/O···Br | 1-4% |

Elucidation of Specific Contact Types (e.g., H…H, O…H, N…H, C…C, Halogen…Oxygen)

Fingerprint plots can be deconstructed to highlight the contributions of specific atom-pair contacts. nih.gov For bromoanilinium picrate, the most significant interactions are expected to be O···H contacts, corresponding to the strong N-H···O hydrogen bonds between the anilinium cation and the nitro and phenolate (B1203915) groups of the picrate anion. nih.govnih.gov

Other important contacts include H···H interactions, which are generally abundant in organic crystals. nih.gov Carbon-hydrogen (C···H) contacts are also significant. nih.gov The presence of the bromine atom introduces the possibility of halogen bonding (Br···O) and other halogen-related contacts, which can play a role in directing the crystal packing. nih.gov For instance, in 4-bromoanilinium nitrate, Br···O contacts were observed to be shorter than the sum of the van der Waals radii, indicating a significant interaction. researchgate.net Similarly, C···C contacts can indicate the presence of π-π stacking interactions between the aromatic rings of the cation and anion. nih.gov

Supramolecular Architecture and Intermolecular Interactions in Anilinium Picrates

Hydrogen Bonding Networks

Hydrogen bonds are the most significant directional interactions governing the supramolecular assembly in anilinium picrates. These interactions involve the hydrogen atoms of the anilinium cation's ammonium group (and to a lesser extent, its carbon atoms) acting as donors, and the oxygen atoms of the picrate (B76445) anion's nitro and phenoxide groups acting as acceptors.

The primary and strongest intermolecular interactions in the crystal structure of anilinium picrates are the N—H···O hydrogen bonds. Following the proton transfer from picric acid to the aniline (B41778) derivative, the newly formed anilinium cation (—NH3+) acts as a potent hydrogen bond donor. These donor sites form robust hydrogen bonds with the oxygen atoms of the nitro groups and the phenoxide group of the picrate anion.

In the related compound 3-bromoanilinium picrate, the anilinium cations and picrate anions are linked by these N—H···O interactions to form one-dimensional chains. nih.gov Specifically, the hydrogen atoms of the ammonium group form bonds with the oxygen atoms of the picrate's nitro groups. These interactions are characterized by specific donor-hydrogen (D–H), hydrogen-acceptor (H···A), and donor-acceptor (D···A) distances and angles, which confirm their nature as strong hydrogen bonds. nih.gov

Below is a table detailing the geometry of these primary hydrogen bonds found in the crystal structure of 3-bromoanilinium picrate, which serves as a representative example for this class of compounds. nih.gov

| D—H···A | D–H (Å) | H···A (Å) | D···A (Å) | D–H···A (°) |

| N1—H1C···O1 | 0.859 | 1.934 | 2.775 | 166 |

| N1—H1A···O1 | 0.856 | 1.958 | 2.766 | 157 |

| N1—H1B···O6 | 0.862 | 2.28 | 3.047 | 148 |

| N1—H1C···O7 | 0.859 | 2.50 | 2.966 | 115 |

| D = Donor atom (Nitrogen); H = Hydrogen; A = Acceptor atom (Oxygen). Data derived from the crystallographic study of 3-bromoanilinium picrate. nih.gov |

In addition to the dominant N—H···O bonds, weaker C—H···O hydrogen bonds provide further stabilization to the crystal structure. These interactions are considered secondary due to the lower acidity of the C–H hydrogen atoms on the aromatic rings compared to the N–H hydrogens of the ammonium group. The C–H groups of the anilinium cation's aromatic ring can act as weak hydrogen bond donors, interacting with the oxygen atoms of the picrate anion's nitro groups.

In the crystal structure of 3-bromoanilinium picrate, these weak C—H···O interactions link adjacent one-dimensional chains, contributing to the formation of a more stable three-dimensional network. nih.gov These bonds are typically longer and more angular than classical hydrogen bonds. rsc.org

The geometric parameters for these secondary interactions in 3-bromoanilinium picrate are presented below. nih.gov

| D—H···A | D–H (Å) | H···A (Å) | D···A (Å) | D–H···A (°) |

| C11—H11···O5 | 0.93 | 2.45 | 3.296 | 152 |

| C4—H4···O3 | 0.93 | 2.57 | 3.273 | 133 |

| D = Donor atom (Carbon); H = Hydrogen; A = Acceptor atom (Oxygen). Data derived from the crystallographic study of 3-bromoanilinium picrate. nih.gov |

Bifurcated hydrogen bonds, where a single hydrogen atom interacts with two acceptor atoms simultaneously, are a notable feature in various molecular crystals. mdpi.comnih.gov This type of "three-center" bond can also occur when two different hydrogen bond donors interact with a single acceptor atom. nih.govresearchgate.net In the context of anilinium picrates, the potential for bifurcated N—H···O hydrogen bonds is high due to the presence of multiple acceptor oxygen atoms on the picrate anion in close proximity to the —NH3+ donor group of the cation.

For instance, a single N–H group may interact with two oxygen atoms from the same nitro group or from adjacent nitro or phenoxide groups. rsc.org These interactions, while individually weaker than a corresponding two-center bond, collectively contribute to the stability of the crystal packing. nih.gov The formation of these motifs is a key element in creating complex and robust supramolecular architectures. rsc.org In 2-aminoanilinium picrate, bifurcated N—H⋯(O,O) hydrogen bonds link cations and anions. nih.gov

The intricate networks of hydrogen bonds within a crystal can be systematically analyzed and classified using graph-set theory. nih.gov This method provides a concise and unambiguous description of hydrogen-bonding motifs. researchgate.netscispace.com The notation designates patterns as chains (C), rings (R), intramolecular (S), or finite discrete sets (D), along with specifying the number of donors and acceptors involved. nih.govscispace.com

In the case of 3-bromoanilinium picrate, the N—H···O hydrogen bonds link the cations and anions into chains, which can be described using the C designator. nih.gov The specific pattern of donors and acceptors along the chain would determine the full graph-set descriptor. For example, a simple chain involving one donor and one acceptor would be denoted as C(n), where 'n' is the number of atoms in the repeating unit. More complex arrangements involving multiple interactions that form ring-like structures between adjacent molecules are often described with the R²₂(8) motif, a common and stable arrangement. researchgate.net

The formation of the hydrogen-bonding network in anilinium picrates is contingent upon an initial acid-base reaction. Picric acid is a strong organic acid, while 2-bromoaniline (B46623) is a weak base. When mixed, a proton (H+) is transferred from the phenolic hydroxyl (–OH) group of picric acid to the amino (–NH2) group of the aniline derivative. nih.govrsc.org

This proton transfer event is fundamental for two reasons:

It creates the charged species: the 2-bromoanilinium cation (C6H6BrN+) and the picrate anion (C6H2N3O7−). nih.gov

It generates a strong hydrogen-bond donor site (the —NH3+ group) on the cation and enhances the acceptor strength of the oxygen atoms on the anion, particularly the phenoxide oxygen.

The resulting electrostatic attraction between the oppositely charged ions, combined with the strong, directional N—H···O hydrogen bonds, leads to the formation of a stable crystalline salt. rsc.org This process is a classic example of charge-assisted hydrogen bonding, where the electrostatic component significantly strengthens the interaction.

Aromatic π-π Stacking Interactions

Typically, these interactions are not perfectly face-to-face due to electrostatic repulsion between the π-electron clouds. nih.gov Instead, they adopt an offset or parallel-displaced arrangement to maximize attraction. nih.gov Key geometric parameters used to characterize π-π stacking include the interplanar distance between the rings and the centroid-to-centroid distance. researchgate.net These stacking interactions often organize the hydrogen-bonded chains or layers into a stable three-dimensional supramolecular structure. researchgate.net

| Parameter | Description | Typical Value (Å) |

| Interplanar Distance | The perpendicular distance between the planes of the two aromatic rings. | ~3.3 - 3.8 |

| Centroid-to-Centroid Distance | The distance between the geometric centers of the two aromatic rings. | ~3.5 - 4.0 |

| Slip Angle | The angle between the centroid-to-centroid vector and the normal to the ring plane. | Varies |

Halogen Bonding Interactions (e.g., C-Br…O)

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. wikipedia.org This interaction, denoted as C-X…Y (where X is a halogen and Y is a nucleophile), is directional and has gained significant attention in the field of crystal engineering. In the context of bromo-substituted anilinium picrates, the bromine atom can participate in halogen bonding with oxygen atoms of the picrate anion, specifically from the nitro groups (C-Br…O).

While a specific crystallographic study for 2-bromoanilinium picrate is not available in the reviewed literature, insights can be drawn from related structures. For instance, in the crystal structure of 4-bromoanilinium dihydrogen phosphate (4-BrPhNH₃H₂PO₄), a C-Br…O interaction is observed with a distance of 3.348 Å. nih.gov The strength of halogen bonds is influenced by the polarizability of the halogen atom, following the trend I > Br > Cl > F. wikipedia.orgnih.gov Consequently, bromine provides a good balance of strength and directionality for forming robust supramolecular assemblies.

A comparative analysis of haloanilinium salts reveals a hierarchy of interactions. nih.govbeilstein-journals.org Typically, the charge-assisted N⁺-H…O hydrogen bonds are the most dominant interactions. However, halogen bonds, even if weaker, play a crucial role in directing the three-dimensional arrangement of the molecules. The interplay between these interactions is subtle, and the final crystal structure is a result of a delicate balance between them. For example, in 4-bromoanilinium chloride, both N⁺-H…Cl⁻ hydrogen bonds and Br…Cl⁻ halogen bonds are observed. beilstein-journals.org

Crystal Engineering Principles Applied to Aniline-Picrate Systems

Crystal engineering aims to design and synthesize crystalline materials with desired properties by controlling the intermolecular interactions. nih.gov Aniline-picrate systems are excellent models for studying the principles of crystal engineering due to the presence of multiple functional groups capable of forming a variety of non-covalent interactions.

The introduction of substituents on the aniline ring significantly impacts the supramolecular structure of anilinium picrates. The nature, size, and position of the substituent can alter the electronic properties of the anilinium cation and introduce new possibilities for intermolecular interactions.

In the case of 2-bromoanilinium picrate, the bromine atom at the ortho position can have several effects. Electronically, as a halogen, it is an electron-withdrawing group, which can influence the acidity of the anilinium proton and the strength of the resulting hydrogen bonds. Sterically, the presence of a bulky bromine atom at the ortho position can induce twists in the molecular conformation and influence the way the anilinium cations and picrate anions pack in the crystal lattice.

The crystal structure of 3-bromoanilinium picrate reveals that the anions and cations are linked via intermolecular N—H⋯O hydrogen bonds, forming chains. nih.gov These chains are further stabilized by weak C—H⋯O hydrogen bonds. nih.gov While C-Br…O interactions are not reported in this specific structure, the position of the bromine atom is a critical factor. Moving the bromine from the meta (3) to the ortho (2) position could create a more favorable geometry for the formation of C-Br…O halogen bonds with the nitro groups of the picrate anion, potentially leading to a different packing arrangement.

The table below summarizes the crystallographic data for 3-bromoanilinium picrate, which can serve as a reference for understanding the general structural features of bromo-substituted anilinium picrates.

| Compound | 3-Bromoanilinium picrate |

| Chemical Formula | C₆H₇BrN⁺·C₆H₂N₃O₇⁻ |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 4.3515 (3) |

| b (Å) | 12.0757 (8) |

| c (Å) | 14.0592 (9) |

| α (°) | 87.783 (1) |

| β (°) | 85.945 (1) |

| γ (°) | 80.533 (1) |

| Volume (ų) | 726.61 (8) |

| Z | 2 |

| Data sourced from the publication on 3-Bromoanilinium picrate. nih.gov |

The predictable nature of non-covalent interactions, such as hydrogen and halogen bonds, allows for the rational design of crystal structures with specific topologies and properties. In aniline-picrate systems, several design strategies can be employed to tailor the crystal packing.

One key strategy is the utilization of supramolecular synthons. These are robust and predictable recognition patterns between functional groups. In anilinium picrates, the primary synthon is the charge-assisted hydrogen bond between the anilinium N⁺-H group and the phenolate (B1203915) and nitro oxygen atoms of the picrate anion. The introduction of a bromine substituent provides the opportunity to incorporate a C-Br…O halogen bond synthon. By strategically choosing the position of the bromine atom, it is possible to direct the assembly of the molecules in a predetermined manner.

For example, placing the bromine at the 2-position could favor the formation of intramolecular or intermolecular C-Br…O interactions that would be sterically hindered if the bromine were at the 3- or 4-position. This could lead to the formation of specific motifs, such as dimers or chains, that are different from those observed in other isomers.

Another design strategy involves the concept of a hierarchy of intermolecular interactions. As established, strong hydrogen bonds will likely form first, followed by weaker interactions such as halogen bonds and C-H…O interactions. nih.govbeilstein-journals.org By understanding this hierarchy, one can predict the most probable crystal packing. For 2-bromoanilinium picrate, one would expect the primary N⁺-H…O hydrogen bonds to form a basic framework, which is then further organized and stabilized by the weaker C-Br…O and C-H…O interactions. The interplay and competition between these interactions will ultimately determine the final three-dimensional supramolecular architecture.

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing 2-bromoaniline, and how can regioselectivity be controlled during bromination?

- Methodology : Bromination of aniline typically requires protecting the amino group (-NH₂) to avoid oxidation. Acetylation (e.g., using acetic anhydride) converts the amino group to an acetamide (-NHCOCH₃), which acts as a directing group. Subsequent bromination with Br₂ in a solvent like glacial acetic acid or carbon tetrachloride yields 2-bromoacetanilide. Hydrolysis with HCl or NaOH removes the acetyl group, producing 2-bromoaniline. Regioselectivity is influenced by steric and electronic effects of substituents .

Q. What safety protocols are critical when handling 2,4,6-trinitrophenol (TNP) in laboratory settings?

- Methodology :

- Storage : Maintain TNP in a wet or dissolved state to prevent crystallization, as dry TNP is shock-sensitive and explosive. Use water or ethanol as stabilizing solvents .

- Containment : Avoid contact with metals (e.g., copper, iron) to prevent formation of explosive metal picrates. Use non-sparking tools and explosion-proof equipment .

- Personal Protective Equipment (PPE) : Wear flame-resistant lab coats, nitrile gloves, and face shields. Follow OSHA standards (29 CFR 1910.109) for explosive handling .

Q. What analytical techniques are effective for detecting trace 2,4,6-trinitrophenol in aqueous environments?

- Methodology :

- Fluorescent probes : Nitrogen-phosphorus-doped carbon dots (N,P-CDs) derived from biomass (e.g., Ganoderma lucidum) exhibit high quantum yields and selective quenching in the presence of TNP via Förster resonance energy transfer (FRET) .

- Electrochemical sensors : Nickel-cobalt oxide nanoparticles on glassy carbon electrodes enable voltammetric detection of TNP with a detection limit of 0.1 µM .

Advanced Research Questions

Q. How do hydrotalcite materials enhance the sorption efficiency of 2,4,6-trinitrophenol in contaminated water systems?

- Methodology : Layered double hydroxides (LDHs), such as Mg-Al hydrotalcites, exploit anion-exchange properties to adsorb TNP. The interlayer anions (e.g., CO₃²⁻) are replaced by TNP⁻ ions, with sorption capacity influenced by pH and interlayer spacing. Kinetic studies show pseudo-second-order adsorption, with maximum capacities reaching 120 mg/g .

Q. What mechanisms underlie the microbial degradation of 2,4,6-trinitrophenol, and how can bioremediation strategies be optimized?

- Methodology : Rhodococcus erythropolis strains utilize the npd gene cluster to initiate TNP degradation. The pathway involves:

Hydrogenation : Formation of hydride-Meisenheimer complexes.

Denitration : Sequential removal of nitro groups to produce nitrite and picramic acid.

Optimize bioremediation by maintaining pH 6–8 and supplementing with carbon sources (e.g., glucose) to enhance microbial activity .

Q. How do metal-organic frameworks (MOFs) improve selectivity in 2,4,6-trinitrophenol detection compared to traditional methods?

- Methodology : Luminescent MOFs (LMOFs) with π-electron-rich ligands (e.g., tetracarboxylate) exhibit strong TNP quenching via photoinduced electron transfer (PET). For example, Eu³⁺-based MOFs achieve detection limits of 0.2 ppm in aqueous solutions, with selectivity over nitroaromatics like TNT due to electrostatic interactions .

Q. What contradictions exist in reported sorption capacities of nanomaterials for 2,4,6-trinitrophenol, and how can they be resolved?

- Data Analysis : Discrepancies arise from variations in material crystallinity, surface functionalization, and experimental conditions (e.g., pH, ionic strength). For instance:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.